Osi-930

Beschreibung

OSI-930 is an orally active inhibitor of two clinically validated targets: c-Kit and the vascular endothelial growth factor receptor-2 (VEGFR-2). This compound is designed to target both cancer cell proliferation and blood vessel growth (angiogenesis) in selected tumors. In preclinical studies, this compound shows broad efficacy in tumor models representative of small cell lung cancer, glioblastoma, colorectal, renal, head and neck, non-small cell lung cancer and gastric cancers.

Tyrosine Kinase Inhibitor this compound is a selective thiophene-derived tyrosine kinase inhibitor with potential antineoplastic activity. Tyrosine kinase inhibitor this compound inhibits stem cell factor receptor (c-Kit) and the vascular endothelial growth factor receptor 2 (VEGFR2), which may result in the inhibition of both tumor cell proliferation and tumor angiogenesis. Both c-Kit and VEGFR2 are overexpressed in a variety of cancers.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

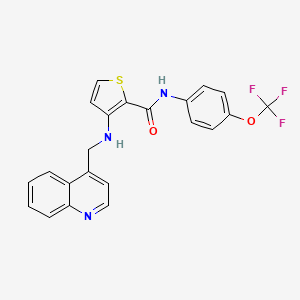

inhibits both receptor tyrosine kinase Kit and kinase insert domain receptor; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3N3O2S/c23-22(24,25)30-16-7-5-15(6-8-16)28-21(29)20-19(10-12-31-20)27-13-14-9-11-26-18-4-2-1-3-17(14)18/h1-12,27H,13H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTCROZDHDSNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CNC3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60993606 | |

| Record name | 3-{[(Quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728033-96-3 | |

| Record name | OSI-930 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0728033963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OSI-930 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05913 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-{[(Quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSI-930 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1PEG5Q9Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

OSI-930: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OSI-930 is an orally active, multi-targeted small-molecule inhibitor of receptor tyrosine kinases (RTKs).[1] Its primary mechanism of action involves the potent and selective co-inhibition of stem cell factor receptor (c-Kit) and vascular endothelial growth factor receptor 2 (VEGFR-2, also known as KDR), key drivers of tumor cell proliferation and angiogenesis, respectively.[2][3] By targeting both the tumor cell and its associated vasculature, this compound exhibits a dual mechanism designed to inhibit tumor growth and survival.[2] It has demonstrated broad efficacy in preclinical tumor models and has been evaluated in clinical trials for advanced solid tumors.[1][2] This document provides an in-depth overview of the molecular targets, downstream signaling pathways, inhibitory activity, and the experimental methodologies used to characterize the mechanism of action of this compound.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor, targeting the kinase domains of several RTKs.[4] The primary targets are c-Kit and VEGFR-2, but it also demonstrates potent activity against other related kinases such as platelet-derived growth factor receptor-β (PDGFR-β) and colony-stimulating factor 1 receptor (CSF-1R).[1][5][6]

-

Inhibition of c-Kit: The c-Kit receptor is a key regulator of cell survival and proliferation in certain tumor types, particularly those with activating mutations in the KIT gene, such as gastrointestinal stromal tumors (GIST).[2] this compound inhibits both wild-type and mutant forms of c-Kit with similar potencies.[1][4] This inhibition blocks the downstream signaling cascades responsible for cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) in tumor cells dependent on c-Kit signaling.[2]

-

Inhibition of VEGFR-2 (KDR): VEGFR-2 is the primary mediator of the angiogenic signal induced by VEGF.[2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing tumors with necessary oxygen and nutrients.[2] By inhibiting VEGFR-2 on endothelial cells, this compound blocks VEGF-mediated signaling, thereby inhibiting the proliferation and migration of endothelial cells and preventing the formation of new tumor vasculature.[2][7] This anti-angiogenic effect can restrict tumor growth and metastasis.[2]

The dual inhibition of c-Kit and VEGFR-2 by a single agent provides a comprehensive approach to cancer therapy, simultaneously targeting the cancer cells directly and disrupting the tumor's supportive microenvironment.[4]

Signaling Pathways

This compound exerts its effects by blocking the initiation of downstream signaling cascades mediated by its target kinases.

c-Kit Signaling Pathway

Upon binding its ligand, stem cell factor (SCF), or through activating mutations, c-Kit dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This leads to the activation of multiple pathways, including the PI3K/AKT pathway, which promotes cell survival, and the RAS/MAPK pathway, which drives proliferation. This compound prevents this initial autophosphorylation, thereby blocking all subsequent downstream signals.

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating signaling pathways that lead to endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis. This compound's inhibition of VEGFR-2 kinase activity directly counteracts these pro-angiogenic processes.

Quantitative Inhibition Data

The potency of this compound has been quantified against various kinase enzymes and in cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

Table 1: Enzymatic Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Comments |

| c-Kit (activated) | 80[5][8] | Assayed at ATP concentrations near the Km value.[8] |

| c-Kit (nonactivated) | 629[8] | Assayed at ATP concentrations near the Km value.[8] |

| c-Kit (general) | 9.5[5] | |

| VEGFR-2 (KDR) | 9[5], 10.1[5] | |

| CSF-1R | 15[5] | |

| PDGFRβ | < 10[6] | Potent inhibition observed in cell-based assays.[6] |

| Flt-1 | Potent[5] | |

| c-Raf | Potent[5] | |

| Lck | Potent[5] |

Table 2: Cellular Activity of this compound

| Cell Line / Assay | Endpoint | IC50 / EC50 (nM) |

| HMC-1 (mutant Kit) | Proliferation | 14[5] |

| HMC-1 (mutant Kit) | Apoptosis | 34 (EC50)[5] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of biochemical and cell-based assays.

In Vitro Kinase Assay (Kit Autophosphorylation)

This assay directly measures the ability of this compound to inhibit the kinase activity of its target.

Methodology:

-

Enzyme Preparation: A nonphosphorylated form of the c-Kit enzyme is used.[5] Optionally, an activated (phosphorylated) form can be prepared by pre-incubating the enzyme with 1 mM ATP.[5]

-

Reaction: The enzyme is incubated at 30°C in the presence of a specified ATP concentration (e.g., 200 µM) and varying concentrations of this compound.[5]

-

Quenching: The reaction is stopped by adding SDS-PAGE sample buffer and heating to 100°C.[5]

-

Analysis: The degree of c-Kit autophosphorylation is determined by immunoblotting (Western blot).[5] Samples are run on an SDS-PAGE gel, transferred to a membrane, and probed with antibodies specific for both total c-Kit and phosphorylated c-Kit.[5] The signal is then quantified to determine the extent of inhibition.

Cell Proliferation and Apoptosis Assays

These assays determine the effect of this compound on tumor cell viability and induction of programmed cell death.

Methodology:

-

Cell Seeding: Tumor cells (e.g., HMC-1) are seeded into 96-well microtiter plates.[5]

-

Treatment: Cells are incubated for 2 to 3 days with various concentrations of this compound.[5]

-

Analysis - Proliferation: Inhibition of cell growth is measured by quantifying the intracellular ATP content, which correlates with the number of viable cells.[5] A common reagent for this is CellTiter-Glo®.[5]

-

Analysis - Apoptosis: The induction of caspase-dependent apoptosis is quantified using an enzymatic assay that measures the activity of caspase 3 and caspase 7, key executioner caspases.[5]

Rat Aortic Ring Angiogenesis Assay

This ex vivo assay assesses the anti-angiogenic potential of a compound by measuring its effect on endothelial sprout formation.[5]

Methodology:

-

Preparation: Thoracic aortas are excised from rats, and 1-mm thick rings are prepared.[5]

-

Embedding: The aortic rings are embedded in a collagen matrix within six-well plates.[5][7]

-

Treatment: Endothelial basal medium, supplemented with various concentrations of this compound, is added to the wells.[5]

-

Incubation: The plates are incubated for 10 days to allow for the outgrowth of endothelial sprouts.[5][7]

-

Quantification: The angiogenic sprout outgrowth is digitally imaged and quantified.[5] This is often done by measuring the area covered by sprouts within a series of concentric rings drawn around the original aortic tissue.[5][7]

References

- 1. First-in-Human Phase I Trial of Two Schedules of this compound, a Novel Multikinase Inhibitor, Incorporating Translational Proof-of-Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Facebook [cancer.gov]

- 4. This compound | GIST Support International [gistsupport.org]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the OSI-930 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSI-930 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical and clinical studies. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, the signaling pathways it modulates, and its pharmacological properties. Detailed summaries of its in vitro and in vivo activities are presented, along with methodologies for key experimental procedures. This guide is intended to serve as a valuable resource for researchers and clinicians involved in the development and investigation of novel cancer therapeutics.

Introduction

This compound is a selective inhibitor of a spectrum of receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. Its primary targets include the stem cell factor receptor (c-Kit), the vascular endothelial growth factor receptor 2 (KDR/VEGFR2), and the platelet-derived growth factor receptor β (PDGFRβ).[1][2] By co-inhibiting these critical pathways, this compound exerts a dual effect on tumors: directly inhibiting cancer cell proliferation and survival, and indirectly by suppressing tumor-associated angiogenesis.[2] This dual mechanism of action has made this compound a subject of interest in the development of targeted cancer therapies.

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor at the kinase domain of its target receptors.[3] This inhibition prevents the autophosphorylation and subsequent activation of the receptors, thereby blocking the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.

The primary signaling pathways affected by this compound are:

-

c-Kit Signaling: c-Kit is a receptor tyrosine kinase that, upon binding to its ligand stem cell factor (SCF), plays a critical role in the proliferation and survival of various cell types, including hematopoietic stem cells and certain cancer cells. Mutations leading to constitutive activation of c-Kit are oncogenic drivers in several cancers, most notably gastrointestinal stromal tumors (GIST). This compound potently inhibits both wild-type and mutant forms of c-Kit.[4]

-

KDR (VEGFR2) Signaling: KDR is the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[4] Its activation on endothelial cells is a critical step in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]

-

PDGFRβ Signaling: PDGFRβ, expressed on pericytes and other stromal cells, is involved in the maturation and stabilization of newly formed blood vessels.[1] Inhibition of PDGFRβ can lead to the regression of tumor vasculature.

Downstream of these receptors, this compound has been shown to modulate several key signaling pathways:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of c-Kit and KDR by this compound leads to reduced activation of PI3K and its downstream effectors, AKT and mTOR.

-

MAPK Pathway (Ras-Raf-MEK-ERK): This pathway is crucial for cell proliferation, differentiation, and survival. This compound has been shown to attenuate the activation of Erk (phospho-Erk) and p38.[5]

-

STAT Pathway: Signal Transducers and Activators of Transcription (STATs) are transcription factors that regulate the expression of genes involved in cell growth, survival, and differentiation. This compound has been observed to inhibit the phosphorylation of STAT3, STAT5, and STAT6.[5]

Signaling Pathway Diagram

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Cell Line | Assay Type | Reference |

| c-Kit | 9.5 | - | Biochemical | [3] |

| c-Kit (mutant) | 14 | HMC-1 | Cell-based | [3] |

| KDR (VEGFR2) | 10.1 | - | Biochemical | [3] |

| CSF-1R | 15 | - | Biochemical | [3] |

| Flt-1 (VEGFR1) | Potent | - | Biochemical | [3] |

| PDGFRβ | <10 | - | Cell-based | [2] |

| c-Raf | Potent | - | Biochemical | [3] |

| Lck | Potent | - | Biochemical | [3] |

| PDGFRα | Low Activity | - | Biochemical | [3] |

| Flt-3 | Low Activity | - | Biochemical | [3] |

| Abl | Low Activity | - | Biochemical | [3] |

Table 2: Preclinical Efficacy of this compound in Xenograft Models

| Tumor Model | Treatment | Tumor Growth Inhibition (TGI) / Growth Delay (GD) | Reference |

| NCI-H526 (SCLC) | This compound (200 mg/kg PO) + Cisplatin/Etoposide | 29-day GD over vehicle maintenance | [2] |

| SW48 (CRC) | This compound (200 mg/kg PO) + FOLFOX-like regimen | TGI: 84.4% vs 68.9% (vehicle); GD: 6.8 days over vehicle | [2] |

| COLO 205 (CRC) | This compound (200 mg/kg PO) + FOLFOX-like regimen | TGI: 70.8% vs 28.4% (vehicle); GD: 12.4 days over vehicle | [2] |

| COLO 205 (CRC) | This compound (100 mg/kg PO) | 2-3 fold improvement in GD; 15-20% increase in TGI | [2] |

| HMC-1 (Leukemia) | This compound (10-50 mg/kg PO) | Associated with antitumor activity | [1] |

| NCI-H526 (SCLC) | This compound (100-200 mg/kg PO) | Associated with significant antitumor activity | [1] |

Table 3: Pharmacokinetic Parameters of this compound in Patients with Advanced Solid Tumors (Day 22 - Steady State)

| Dosing Schedule | Cmax (ng/mL) | AUC0-24 (ng·h/mL) | Tmax (h) | t1/2 (h) | Reference |

| 400 mg BID | 1030 ± 350 | 14800 ± 5400 | 4.0 (2.0-8.0) | 10.9 ± 3.4 | [4] |

| 500 mg BID | 1290 ± 580 | 19300 ± 10300 | 4.0 (2.0-8.0) | 12.3 ± 4.9 | [4] |

| 600 mg BID | 1700 ± 560 | 25800 ± 9700 | 4.0 (2.0-6.0) | 10.7 ± 3.0 | [4] |

| Data are presented as mean ± SD, except for Tmax which is median (range). |

Table 4: Clinical Activity of this compound in a Phase I Study

| Tumor Type | Number of Patients | Best Response | Median Duration (days) | Reference |

| Ovarian Cancer | 8 | 2 Partial Responses (RECIST/CA125) | - | [6] |

| GIST (imatinib-resistant) | 19 | 11 Stable Disease (RECIST) | 126 | [4][6] |

| GIST (imatinib-resistant) | 9 | 4 Partial Responses (FDG-PET) | - | [6] |

Experimental Protocols

In Vitro Kinase Assays (ELISA-based)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against target kinases using an ELISA-based assay.

Materials:

-

Recombinant kinase (e.g., c-Kit, KDR)

-

Poly(Glu, Tyr) 4:1 substrate

-

96-well microplates

-

ATP

-

This compound

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer

Procedure:

-

Coat 96-well microplates with the poly(Glu, Tyr) substrate and incubate overnight at 4°C.

-

Wash the plates three times with wash buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the recombinant kinase, ATP, and varying concentrations of this compound to the wells.

-

Incubate the plates at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Wash the plates three times with wash buffer to remove ATP and unbound reagents.

-

Add the anti-phosphotyrosine-HRP antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plates three times with wash buffer.

-

Add the TMB substrate to each well and incubate in the dark until a color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of this compound.

Experimental Workflow: In Vitro Kinase Assay

Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HMC-1)

-

Complete cell culture medium

-

96-well opaque-walled plates

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the wells and add the medium containing different concentrations of this compound.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting

This protocol provides a general procedure for analyzing the phosphorylation status of target proteins in response to this compound treatment.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Kit, anti-total-c-Kit, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the ECL substrate and visualize the protein bands using an imaging system.

Pharmacokinetic Analysis (HPLC-MS/MS)

This protocol describes a general method for the quantification of this compound in plasma samples.

Materials:

-

Plasma samples from subjects treated with this compound

-

Internal standard (IS)

-

Acetonitrile

-

Formic acid

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

C18 analytical column

Procedure:

-

Thaw plasma samples at room temperature.

-

Precipitate proteins by adding acetonitrile containing the internal standard to the plasma samples.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the sample into the HPLC-MS/MS system.

-

Separate this compound and the IS on the C18 column using a gradient elution with a mobile phase consisting of water and acetonitrile with formic acid.

-

Detect and quantify this compound and the IS using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Construct a calibration curve using standards of known this compound concentrations and determine the concentration of this compound in the plasma samples.

Conclusion

This compound is a potent multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action against key drivers of tumor growth and angiogenesis. Its ability to simultaneously inhibit c-Kit, KDR, and PDGFRβ signaling pathways provides a strong rationale for its clinical development. The quantitative data from preclinical and clinical studies demonstrate its anti-tumor activity across a range of solid tumors. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other similar targeted therapies. This comprehensive technical overview serves as a valuable resource for the scientific community engaged in the ongoing effort to develop more effective and personalized cancer treatments.

References

- 1. This compound: a novel selective inhibitor of Kit and kinase insert domain receptor tyrosine kinases with antitumor activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. First-in-Human Phase I Trial of Two Schedules of this compound, a Novel Multikinase Inhibitor, Incorporating Translational Proof-of-Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. First-in-human phase I trial of two schedules of this compound, a novel multikinase inhibitor, incorporating translational proof-of-mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

OSI-930: A Technical Guide to c-Kit Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSI-930 is a potent, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases, with prominent activity against c-Kit.[1][2] This technical guide provides an in-depth overview of the preclinical data on this compound's inhibition of c-Kit, tailored for professionals in biomedical research and drug development. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

Introduction to this compound and c-Kit

This compound is a thiophene-derived tyrosine kinase inhibitor that has been evaluated in clinical studies for the treatment of various solid tumors.[2][3] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of susceptible receptors, thereby blocking downstream signaling pathways that are critical for cell proliferation and survival.[4] One of the primary targets of this compound is the c-Kit receptor (also known as Stem Cell Factor Receptor or CD117), a member of the type III receptor tyrosine kinase family.[5]

The c-Kit receptor plays a crucial role in normal cellular processes, including hematopoiesis, melanogenesis, and gametogenesis.[5] However, activating mutations or overexpression of c-Kit are oncogenic drivers in several malignancies, most notably gastrointestinal stromal tumors (GIST), as well as certain types of acute myeloid leukemia (AML), melanoma, and small cell lung cancer.[1][5] By inhibiting both wild-type and mutant forms of c-Kit, this compound presents a therapeutic strategy to counteract the pro-tumorigenic effects of aberrant c-Kit signaling.[4][6]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound has been quantified against a panel of protein kinases, demonstrating potent inhibition of c-Kit and other key angiogenic and oncogenic kinases.

Table 1: In Vitro Inhibitory Activity of this compound (IC50)

| Target Kinase | IC50 (nM) | Assay Type | Reference(s) |

| c-Kit | 80 | Cell-free assay | [7][8] |

| c-Kit (activated) | 80 | Cell-free assay | [9] |

| c-Kit (non-activated) | 629 | Cell-free assay | [9] |

| KDR (VEGFR-2) | 9 | Cell-free assay | [7][8] |

| CSF-1R | 15 | Cell-free assay | [7][8] |

| Flt-1 (VEGFR-1) | 8 | Cell-free assay | [7][8] |

| c-Raf | 41 | Cell-free assay | [7][8] |

| Lck | 22 | Cell-free assay | [7][8] |

| PDGFRα | 3408 | Cell-free assay | [8] |

| PDGFRβ | 6900 | Cell-free assay | [8] |

| Flt-3 | 1303 | Cell-free assay | [8] |

| Abl | 4738 | Cell-free assay | [8] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Target | IC50/EC50 (nM) | Assay Type | Reference(s) |

| HMC-1 (mutant c-Kit) | Cell Proliferation | 14 | CellTiterGlo | [7] |

| HMC-1 (mutant c-Kit) | Apoptosis | 34 | Caspase 3/7 Assay | [7][10] |

| NCI-H526 (wild-type c-Kit) | c-Kit Autophosphorylation | 58.1 | ELISA | [9] |

| HUVEC | VEGFR-2 Autophosphorylation | 64.4 | ELISA | [9] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting the autophosphorylation of c-Kit, which in turn blocks the activation of downstream signaling cascades.

Upon binding of its ligand, Stem Cell Factor (SCF), the c-Kit receptor dimerizes and undergoes autophosphorylation, creating docking sites for various downstream signaling molecules. This leads to the activation of multiple pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which regulates proliferation and differentiation.[5] this compound, by blocking the initial autophosphorylation of c-Kit, effectively shuts down these downstream signals.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the c-Kit inhibitory activity of this compound.

Biochemical Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by the purified c-Kit kinase domain.[7]

Protocol:

-

Plate Coating: 96-well microtiter plates are coated with a poly(Glu:Tyr) substrate and incubated overnight.

-

Blocking: Plates are washed and blocked to prevent non-specific binding.

-

Kinase Reaction: Purified recombinant c-Kit kinase domain is added to the wells along with ATP and varying concentrations of this compound. The reaction is allowed to proceed for a set time at a controlled temperature.

-

Detection: The reaction is stopped, and the plates are washed. A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added to detect the phosphorylated substrate.

-

Quantification: After another wash step, a chromogenic substrate for HRP (e.g., ABTS) is added. The absorbance is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.[7]

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7]

Protocol:

-

Cell Seeding: Cells (e.g., HMC-1) are seeded into 96-well plates and allowed to adhere.

-

Compound Treatment: this compound is added to the wells at various concentrations, and the plates are incubated for 2-3 days.

-

Lysis and Luminescence: The CellTiter-Glo® reagent is added to each well, which lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a luminescent reaction that is dependent on the amount of ATP present.

-

Measurement: The luminescent signal is measured using a luminometer. The IC50 for cell growth inhibition is determined from the dose-response curve.[7]

Apoptosis Assay (Caspase-Glo® 3/7)

This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[7]

Protocol:

-

Cell Seeding and Treatment: Similar to the cell proliferation assay, cells are seeded and treated with a range of this compound concentrations.

-

Caspase Activity Measurement: The Caspase-Glo® 3/7 reagent is added to the wells. This reagent contains a luminogenic caspase-3/7 substrate. In the presence of active caspases 3 and 7, the substrate is cleaved, and a luminescent signal is generated by a luciferase enzyme.

-

Quantification: The luminescent signal is measured, and the EC50 for apoptosis induction is calculated.[7]

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in animal models.[3][7]

Protocol:

-

Tumor Implantation: Human tumor cells (e.g., HMC-1, NCI-H526) are subcutaneously injected into immunocompromised mice.[7]

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.

-

Drug Administration: this compound is administered orally (p.o.) at specified doses (e.g., 200 mg/kg) and schedules.[7] The control group receives a vehicle.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

-

Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting, to assess target inhibition (e.g., phosphorylation status of c-Kit).[12]

Preclinical and Clinical Context

Preclinical studies have demonstrated that this compound exhibits potent antitumor activity in a variety of xenograft models, including those for small cell lung cancer, colorectal carcinoma, and glioblastoma.[3][13] The antitumor effects are associated with prolonged inhibition of c-Kit in vivo.[3] Phase I clinical trials have established the safety and maximum tolerated dose of this compound in patients with advanced solid tumors, with evidence of antitumor activity, particularly in patients with GIST.[14][15]

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with significant activity against c-Kit. The comprehensive preclinical data, including its potent in vitro and in vivo inhibition of c-Kit and its downstream signaling pathways, underscore its therapeutic potential in cancers driven by aberrant c-Kit activation. The detailed experimental protocols provided in this guide offer a valuable resource for researchers working to further elucidate the mechanisms of c-Kit inhibitors and develop novel cancer therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Facebook [cancer.gov]

- 3. This compound: a novel selective inhibitor of Kit and kinase insert domain receptor tyrosine kinases with antitumor activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | GIST Support International [gistsupport.org]

- 5. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First-in-Human Phase I Trial of Two Schedules of this compound, a Novel Multikinase Inhibitor, Incorporating Translational Proof-of-Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | inhibitor of multi-kinase (Kit, KDR and CSF-1R | CAS 728033-96-3 | Buy OSI930 from Supplier InvivoChem [invivochem.com]

- 9. biocompare.com [biocompare.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. First-in-human phase I trial of two schedules of this compound, a novel multikinase inhibitor, incorporating translational proof-of-mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

OSI-930: A Technical Guide to its Inhibition of VEGFR-2 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSI-930 is a potent, orally bioavailable, small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1] Primarily recognized for its co-inhibition of c-Kit and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), this compound represents a therapeutic strategy aimed at concurrently suppressing tumor cell proliferation and angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a core focus on its role in the VEGFR-2 signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the tyrosine kinase domain of VEGFR-2.[4] By binding to the ATP-binding pocket of the kinase, this compound prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF.[5] This inhibition blocks the initiation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, thereby impeding angiogenesis.[6][7]

Data Presentation: Kinase Inhibition Profile of this compound

The selectivity and potency of this compound have been characterized against a panel of protein kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its inhibitory activity.

| Kinase Target | IC50 (nM) |

| VEGFR-2 (KDR) | 9 - 10.1 |

| c-Kit | 80 - 9.5 |

| CSF-1R | 15 |

| Flt-1 | Potent Inhibition |

| c-Raf | Potent Inhibition |

| Lck | Potent Inhibition |

| PDGFRα/β | Low Activity |

| Flt-3 | Low Activity |

| Abl | Low Activity |

| Note: IC50 values can vary depending on the specific assay conditions.[5][8] |

The VEGFR-2 Signaling Pathway and its Inhibition by this compound

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that collectively promote angiogenesis. This compound, by blocking the initial autophosphorylation of VEGFR-2, effectively abrogates these signaling events.

Caption: this compound inhibits VEGFR-2 autophosphorylation, blocking downstream signaling.

The primary downstream cascades affected by this compound's inhibition of VEGFR-2 include:

-

The PLCγ-PKC-MAPK/ERK Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the activation of Protein Kinase C (PKC) and the subsequent stimulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) cascade.[6][7] This pathway is central to promoting endothelial cell proliferation and migration.

-

The PI3K-Akt Pathway: Phosphoinositide 3-kinase (PI3K) activation leads to the phosphorylation and activation of Akt, a key signaling node that promotes endothelial cell survival and inhibits apoptosis.[4][6]

By disrupting these pathways, this compound effectively curtails the angiogenic process.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

In Vitro Kinase Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 as a substrate

-

96-well microplates coated with substrate

-

This compound at various concentrations

-

ATP solution

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Coating: Coat 96-well plates with poly(Glu, Tyr) substrate and incubate overnight at 4°C.

-

Washing: Wash plates three times with wash buffer.

-

Kinase Reaction:

-

Add a solution containing recombinant VEGFR-2 kinase to each well.

-

Add this compound at a range of concentrations.

-

Initiate the kinase reaction by adding a solution containing ATP.

-

Incubate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Detection:

-

Wash plates to remove ATP and unbound reagents.

-

Add HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.

-

Wash plates thoroughly.

-

Add TMB substrate and incubate in the dark until a blue color develops.

-

-

Quantification:

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a plate reader.

-

-

Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

Caption: Workflow for an ELISA-based in vitro kinase assay.

Cell-Based VEGFR-2 Phosphorylation Assay (Western Blot)

This method assesses the ability of this compound to inhibit VEGFR-2 autophosphorylation in a cellular context.

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Cell culture medium and supplements

-

VEGF-A

-

This compound at various concentrations

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs to near confluence.

-

Serum-starve the cells for several hours.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane of the first set of antibodies.

-

Re-probe the membrane with antibodies against total VEGFR-2 and a loading control (e.g., β-actin) to ensure equal protein loading.

-

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated VEGFR-2.

Caption: Workflow for Western blot analysis of VEGFR-2 phosphorylation.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human tumor cell line that expresses VEGFR-2 (e.g., various solid tumor lines)[2]

-

This compound formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Microtome and histology supplies

-

Antibodies for immunohistochemistry (e.g., anti-CD31 for microvessel density)

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of human tumor cells into the flank of the mice.[9]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally (e.g., daily by gavage) at a predetermined dose.[10]

-

Administer the vehicle control to the control group.

-

-

Tumor Growth Measurement:

-

Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

-

Calculate the tumor volume using the formula: (length x width²) / 2.

-

-

Endpoint and Tissue Collection:

-

At the end of the study (based on tumor size or a predetermined time point), euthanize the mice.

-

Excise the tumors for further analysis.

-

-

Analysis of Angiogenesis:

-

Fix the tumor tissue in formalin and embed in paraffin.

-

Perform immunohistochemistry on tumor sections using an antibody against CD31 to stain blood vessels.

-

Quantify the microvessel density (MVD) by counting the number of stained vessels in several high-power fields.

-

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

This compound is a potent inhibitor of VEGFR-2 and c-Kit, demonstrating significant anti-angiogenic and anti-tumor activity in preclinical models. Its mechanism of action, centered on the competitive inhibition of ATP binding to the VEGFR-2 kinase domain, leads to the effective blockade of key downstream signaling pathways essential for endothelial cell function. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other similar targeted therapies. Further research will continue to elucidate the full therapeutic potential and optimal clinical application of this and other multi-targeted kinase inhibitors in the treatment of cancer.

References

- 1. First-in-Human Phase I Trial of Two Schedules of this compound, a Novel Multikinase Inhibitor, Incorporating Translational Proof-of-Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Facebook [cancer.gov]

- 4. This compound | GIST Support International [gistsupport.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: a novel selective inhibitor of Kit and kinase insert domain receptor tyrosine kinases with antitumor activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacodynamics of OSI-930

A Multi-targeted Tyrosine Kinase Inhibitor for Oncological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of OSI-930, a potent, orally active small-molecule inhibitor of multiple receptor tyrosine kinases. This document details its mechanism of action, kinase selectivity, and its effects on cellular signaling pathways and in vivo tumor models, presenting key quantitative data and experimental methodologies to support further research and development.

Core Mechanism of Action

This compound is a multi-targeted tyrosine kinase inhibitor that primarily exerts its anti-cancer effects by co-inhibiting two key receptors involved in tumor growth and angiogenesis: c-Kit and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[1][2] The inhibition of these receptor tyrosine kinases (RTKs) is competitive with ATP, preventing the transfer of phosphate groups to tyrosine residues on substrate proteins and thereby blocking downstream signaling cascades.[1] By targeting both cancer cell proliferation driven by c-Kit and tumor angiogenesis mediated by VEGFR-2, this compound is designed to provide a dual-pronged attack on solid tumors.[1] Preclinical studies have demonstrated its broad efficacy in a variety of tumor models, including small cell lung cancer, glioblastoma, and colorectal cancer.[1]

Kinase Inhibition Profile

This compound has been profiled against a panel of protein kinases to determine its selectivity. The compound demonstrates potent inhibition of c-Kit and VEGFR-2 with similar low nanomolar IC50 values. It also shows activity against other closely related kinases.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Assay Type | Notes |

| c-Kit (activated) | 80 | ELISA-based | Assayed at ATP concentrations approximating the Km value.[3] |

| c-Kit (nonactivated) | 629 | ELISA-based | Assayed at ATP concentrations approximating the Km value. |

| VEGFR-2 (KDR) | 9 | ELISA-based | [3] |

| c-Kit | 9.5 | Not Specified | [3] |

| VEGFR-2 | 10.1 | Not Specified | [3] |

| CSF-1R | 15 | Not Specified | [3] |

| Flt-1 | 8 | Not Specified | [4] |

| c-Raf | 41 | Not Specified | [4] |

| Lck | 22 | Not Specified | [4] |

| PDGFRα | Low Activity | Not Specified | [3] |

| PDGFRβ | Low Activity | Not Specified | [3] |

| Flt-3 | Low Activity | Not Specified | [3] |

| Abl | Low Activity | Not Specified | [3] |

Cellular and In Vivo Pharmacodynamics

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in preclinical models. Its activity has been evaluated in various cell lines and in vivo xenograft models, providing insights into its therapeutic potential.

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | IC50/EC50 (nM) |

| HMC-1 (mutant c-Kit) | Cell Proliferation | Inhibition of cell growth | 14[3] |

| HMC-1 (mutant c-Kit) | Apoptosis | Induction of apoptosis | 34[3] |

Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models

| Xenograft Model | Tumor Type | Dosing Regimen | Antitumor Activity | Reference |

| HMC-1 | Mast Cell Leukemia (mutant c-Kit) | 10-50 mg/kg, oral, daily | Prolonged inhibition of Kit and associated antitumor activity. | [5] |

| NCI-H526 | Small Cell Lung Cancer (wild-type c-Kit) | 100-200 mg/kg, oral, daily | Prolonged inhibition of wild-type Kit and significant antitumor activity. | [5] |

| NCI-SNU-5 | Gastric Cancer | 200 mg/kg, oral | Potent antitumor activity. | |

| COLO-205 | Colorectal Carcinoma | 200 mg/kg, oral | Potent antitumor activity. | |

| U251 | Glioblastoma | 200 mg/kg, oral | Potent antitumor activity. |

Signaling Pathway Modulation

The primary mechanism of this compound involves the inhibition of signaling pathways downstream of c-Kit and VEGFR-2. A key pathway affected is the PI3K/AKT/mTOR cascade, which is crucial for cell survival and proliferation.

Caption: this compound inhibits c-Kit and VEGFR-2 signaling pathways.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the pharmacodynamics of this compound.

In Vitro Kinase Assays

Objective: To determine the inhibitory activity of this compound against a panel of purified protein kinases.

Methodology (ELISA-based):

-

96-well plates are coated with a generic substrate for tyrosine kinases, such as poly(Glu:Tyr).[4]

-

Purified recombinant kinase catalytic domains (e.g., c-Kit, VEGFR-2) are added to the wells in the presence of various concentrations of this compound.

-

The kinase reaction is initiated by the addition of ATP.

-

After incubation, the wells are washed, and the amount of substrate phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

-

A chromogenic substrate for HRP is added, and the absorbance is measured to quantify kinase activity.

-

IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the growth of cancer cell lines.

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay): [6][7]

-

Cancer cells (e.g., HMC-1) are seeded in 96-well opaque-walled plates and allowed to adhere.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

The CellTiter-Glo® reagent, which contains a thermostable luciferase and its substrate, is added to each well.

-

The plate is mixed on an orbital shaker to induce cell lysis and release ATP.

-

After a brief incubation to stabilize the luminescent signal, the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

IC50 values are determined from the resulting dose-response curves.

Apoptosis Assay

Objective: To determine if this compound induces programmed cell death in cancer cells.

Methodology (Caspase-3/7 Activity Assay): [8]

-

Cells are seeded in 96-well plates and treated with various concentrations of this compound.

-

After the treatment period, a reagent containing a luminogenic caspase-3/7 substrate is added to each well.

-

The plate is incubated to allow for the cleavage of the substrate by activated caspase-3 and -7, which generates a luminescent signal.

-

Luminescence is measured, with the signal intensity being proportional to the amount of caspase-3/7 activity.

-

EC50 values for apoptosis induction are calculated.

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the phosphorylation status of key downstream signaling proteins.

Methodology:

-

Cells are treated with this compound for various times and at different concentrations.

-

Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]

-

Protein concentration in the lysates is determined using a standard protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-c-Kit, phospho-VEGFR-2, phospho-AKT, phospho-S6).[10]

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, the membranes are often stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the proteins of interest.

In Vivo Xenograft Tumor Models

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology (HMC-1 and NCI-H526 Xenografts): [5]

-

Cell Implantation: Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of human cancer cells (e.g., 5 x 10^6 HMC-1 or NCI-H526 cells).[11]

-

Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²) / 2.[11]

-

Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. The control group receives the vehicle.

-

Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression, survival, and analysis of pharmacodynamic markers in tumor tissue.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blotting or immunohistochemistry to assess the in vivo inhibition of target phosphorylation and downstream signaling pathways.

References

- 1. This compound | GIST Support International [gistsupport.org]

- 2. d-nb.info [d-nb.info]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | c-Kit | c-Fms | Raf | VEGFR | Src | CSF-1R | FLT | TargetMol [targetmol.com]

- 5. This compound: a novel selective inhibitor of Kit and kinase insert domain receptor tyrosine kinases with antitumor activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 7. ch.promega.com [ch.promega.com]

- 8. Vertical pathway inhibition of receptor tyrosine kinases and BAD with synergistic efficacy in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

In-depth Technical Guide: Osi-930 Pharmacokinetics in Mice

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of OSI-930 in murine models, a critical aspect for preclinical assessment and translational research. This compound is a potent, orally bioavailable inhibitor of the receptor tyrosine kinases c-Kit and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are pivotal in tumor growth and angiogenesis.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in mice is essential for designing efficacious in vivo studies and predicting its clinical behavior.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of this compound in mice has been characterized following oral administration across a range of doses. The key parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC), are summarized below. These values have been estimated from graphical representations of plasma concentration-time profiles from key studies.

| Dose (mg/kg, p.o.) | Estimated Cmax (µg/mL) | Estimated Tmax (hr) | Estimated AUC (µg·hr/mL) | Study Model |

| 10 | ~0.5 | ~2 | ~2.5 | Nude mice with HMC-1 xenografts |

| 25 | ~1.2 | ~4 | ~10 | Nude mice with HMC-1 xenografts |

| 50 | ~2.5 | ~6 | ~25 | Nude mice with HMC-1 xenografts |

| 100 | ~4.0 | ~6 | ~50 | Nude mice with NCI-H526 xenografts |

| 200 | ~7.0 | ~8 | >100 | Nude mice with NCI-H526 xenografts |

Data in this table are estimated from figures presented in Garton et al., 2006.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following protocols are based on published preclinical evaluations of this compound in mice.

Pharmacokinetic Study Protocol

This protocol outlines the key steps for assessing the pharmacokinetic profile of this compound in mice following oral administration.

Caption: Workflow for a typical pharmacokinetic study of this compound in mice.

Methodology Details:

-

Animal Models: Studies have utilized immunodeficient mice (e.g., nude mice) bearing human tumor xenografts, such as HMC-1 (human mast cell leukemia) or NCI-H526 (small cell lung cancer), to assess pharmacokinetics in a disease-relevant context.[1]

-

Drug Formulation and Administration: this compound is typically formulated in a vehicle suitable for oral administration, such as a 1:1 (v/v) solution of polyethylene glycol 400 (PEG-400) and water. Administration is performed via oral gavage to ensure accurate dosing.

-

Dosing Regimen: Single-dose pharmacokinetic studies involve administering a range of doses (e.g., 10, 25, 50, 100, and 200 mg/kg) to different cohorts of mice.

-

Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) to construct a plasma concentration-time profile.

-

Plasma Analysis: Plasma concentrations of this compound are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting the c-Kit and VEGFR-2 signaling pathways. Understanding these pathways is crucial for interpreting pharmacodynamic data and the mechanism of action of the drug.

c-Kit Signaling Pathway

The binding of Stem Cell Factor (SCF) to c-Kit triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. This compound inhibits the ATP-binding site of c-Kit, thereby blocking these downstream signals.

Caption: Inhibition of the c-Kit signaling pathway by this compound.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells is a key step in angiogenesis. This interaction leads to receptor dimerization, autophosphorylation, and the activation of signaling pathways that promote endothelial cell proliferation, migration, and survival. This compound targets the kinase activity of VEGFR-2, thereby inhibiting angiogenesis.

References

An In-depth Technical Guide to OSI-930: A Dual Inhibitor of KIT and KDR

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSI-930 is a potent, orally bioavailable small molecule inhibitor that selectively targets the receptor tyrosine kinases KIT and Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By dually inhibiting these key drivers of tumor growth and angiogenesis, this compound has demonstrated significant anti-tumor activity in a range of preclinical models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for the evaluation of this compound. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.

Chemical Structure and Properties

This compound, with the IUPAC name 3-((quinolin-4-ylmethyl)amino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide, is a thiophene-derived compound. Its chemical structure is characterized by a central thiophene carboxamide core, substituted with a quinolinylmethylamino group at the 3-position and a trifluoromethoxyphenyl group at the carboxamide nitrogen.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-((quinolin-4-ylmethyl)amino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide | [1] |

| Synonyms | OSI 930, OSI930 | [1] |

| Molecular Formula | C₂₂H₁₆F₃N₃O₂S | [1] |

| Molecular Weight | 443.44 g/mol | [2] |

| CAS Number | 728033-96-3 | [1] |

| SMILES | O=C(C1=C(NCC2=CC=NC3=CC=CC=C23)C=CS1)NC4=CC=C(OC(F)(F)F)C=C4 | |

| Appearance | Light yellow to yellow solid powder | |

| Solubility | Soluble in DMSO | [3] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects through the potent and selective inhibition of KIT and KDR tyrosine kinases.[4]

-

KIT Inhibition: KIT is a receptor tyrosine kinase crucial for the proliferation and survival of certain cancer cells, particularly in gastrointestinal stromal tumors (GIST) and some leukemias. This compound binds to the ATP-binding pocket of KIT, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K-Akt and MAPK pathways. This leads to cell cycle arrest and apoptosis in KIT-dependent tumor cells.[5]

-

KDR/VEGFR-2 Inhibition: KDR is the primary receptor for VEGF-A, a key mediator of angiogenesis. By inhibiting KDR, this compound blocks the signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels, thereby cutting off the tumor's blood supply.[4]

The dual inhibition of both tumor cell proliferation and angiogenesis makes this compound a promising therapeutic agent for a variety of solid tumors.[4]

Caption: this compound Signaling Pathway Inhibition.

Pharmacological Properties

This compound has been extensively characterized in a variety of preclinical assays, demonstrating its potent and selective inhibitory activity.

Table 2: In Vitro Inhibitory Activity of this compound against various kinases

| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |

| KIT (activated) | 80 | ELISA | [2] |

| KIT (non-activated) | 629 | ELISA | [6] |

| KDR (VEGFR-2) | 9 | ELISA | [2] |

| CSF-1R | 15 | Not Specified | [2] |

| Flt-1 (VEGFR-1) | 8 | Not Specified | [7] |

| c-Raf | 41 | Not Specified | [7] |

| Lck | 22 | Not Specified | [7] |

| PDGFRα | 3408 | Not Specified | [7] |

| PDGFRβ | 6900 | Not Specified | [7] |

| Flt-3 | 1303 | Not Specified | [7] |

| Abl | 4738 | Not Specified | [7] |

Table 3: Cellular Activity of this compound

| Cell Line | Assay | IC₅₀/EC₅₀ (nM) | Reference |

| HMC-1 | Cell Proliferation | 14 | [2] |

| HMC-1 | Apoptosis Induction | 34 | [2] |

Experimental Protocols

In Vitro Kinase Assays

This protocol describes a general ELISA-based assay to determine the inhibitory activity of this compound against the c-KIT kinase.

Materials:

-

Recombinant human c-KIT protein (activated or non-activated)

-

Poly(Glu:Tyr) 4:1 substrate

-

96-well microtiter plates

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

This compound

-

Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coat 96-well plates with Poly(Glu:Tyr) substrate and incubate overnight at 4°C.

-

Wash the plates with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add varying concentrations of this compound (typically in DMSO, with final DMSO concentration ≤1%) to the wells.

-

Add recombinant c-KIT enzyme to the wells.

-

Initiate the kinase reaction by adding ATP (concentration should be near the Kₘ for ATP).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by washing the plate.

-

Add HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.

-

Wash the plate to remove unbound antibody.

-

Add TMB substrate and incubate in the dark until color develops.

-

Add stop solution and read the absorbance at 450 nm using a microplate reader.

-

Calculate IC₅₀ values from the dose-response curves.

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring KDR inhibition.

Materials:

-

Recombinant human KDR (VEGFR-2) kinase domain

-

Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87))

-

HTRF Kinase Buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.01% NaN₃, 5 mM MgCl₂, 1 mM DTT)

-

ATP

-

This compound

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-XL665

-

HTRF-compatible plate reader

Procedure:

-

Add varying concentrations of this compound to the wells of a low-volume 384-well plate.

-

Add KDR kinase and biotinylated peptide substrate to the wells.

-

Initiate the reaction by adding ATP (at or near Kₘ concentration).

-

Incubate at room temperature for 60 minutes.

-

Stop the reaction and detect phosphorylation by adding a solution containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in a detection buffer containing EDTA.

-

Incubate for 60 minutes at room temperature.

-

Read the HTRF signal (emission at 665 nm and 620 nm with excitation at 320 nm).

-

Calculate the HTRF ratio and determine IC₅₀ values.

Caption: In Vitro Kinase Assay Workflows.

Cell-Based Assays

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., HMC-1)

-

Complete cell culture medium

-

96-well opaque-walled plates

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound and incubate for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate the IC₅₀ value from the dose-response curve.[8][9]

This assay quantifies the induction of apoptosis by this compound through the measurement of caspase-3 and -7 activities.

Materials:

-

Cancer cell line (e.g., HMC-1)

-

Complete cell culture medium

-

96-well white-walled plates

-

This compound

-

Caspase-Glo® 3/7 Assay Kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well white-walled plate and allow them to attach.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 Reagent to each well (equal volume to the cell culture medium).[10][11]

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure the luminescence with a luminometer.

-

Calculate the EC₅₀ value for apoptosis induction.

In Vivo Xenograft Models

This model is used to evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

NCI-H526 human small cell lung carcinoma cells

-

Immunocompromised mice (e.g., female NU/NU nude mice)

-

Matrigel

-

This compound

-

Dosing vehicle

-

Calipers

Procedure:

-

Subcutaneously inject NCI-H526 cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[12]

-

Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups.[12][13]

-

Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

-

Measure tumor volumes with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.[12]

-

Monitor animal body weight and general health throughout the study.

-

The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specific duration.[12]

-

At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamic marker analysis).

Ex Vivo Angiogenesis Assay

This ex vivo assay assesses the anti-angiogenic potential of this compound.

Materials:

-

Thoracic aortas from rats

-

Collagen or Matrigel

-

Endothelial cell growth medium

-

This compound

-

Culture plates (e.g., 24- or 48-well)

-

Microscope with imaging capabilities

Procedure:

-

Excise the thoracic aorta from a rat and clean it of surrounding tissue.

-

Section the aorta into 1 mm thick rings.

-

Embed the aortic rings in a collagen or Matrigel matrix in a culture plate.[14][15]

-

Add endothelial cell growth medium containing different concentrations of this compound.

-

Incubate the plate at 37°C in a CO₂ incubator.

-

Monitor the outgrowth of microvessels from the aortic rings over several days (e.g., 7-10 days).

-

Quantify the extent of angiogenesis by measuring the length and density of the sprouts using image analysis software.[5][9]

Caption: Overview of Experimental Workflows.

Conclusion

This compound is a well-characterized dual inhibitor of KIT and KDR with potent anti-tumor and anti-angiogenic activities. This technical guide provides a comprehensive summary of its chemical, physical, and pharmacological properties, along with detailed experimental protocols for its preclinical evaluation. The information compiled herein is intended to facilitate further research into the therapeutic potential of this compound and similar targeted therapies in oncology.

References

- 1. This compound | C22H16F3N3O2S | CID 9868037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. ulab360.com [ulab360.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Rat Aortic Ring Assay | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | inhibitor of multi-kinase (Kit, KDR and CSF-1R | CAS 728033-96-3 | Buy OSI930 from Supplier InvivoChem [invivochem.com]

- 8. ch.promega.com [ch.promega.com]

- 9. promega.com [promega.com]

- 10. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 11. promega.com [promega.com]

- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 13. NCI-H526/H522 Xenograft Model - Altogen Labs [altogenlabs.com]

- 14. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]

Methodological & Application

OSI-930 Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the sensitivity of various cell lines to the multi-targeted tyrosine kinase inhibitor, OSI-930. Detailed protocols for key in vitro assays are included to facilitate the assessment of its anti-proliferative and pro-apoptotic activities.

Introduction